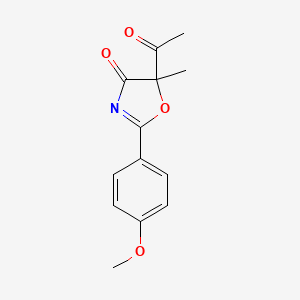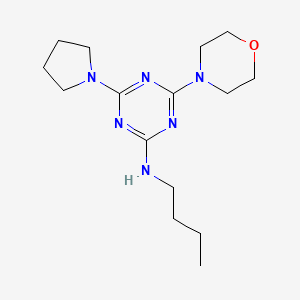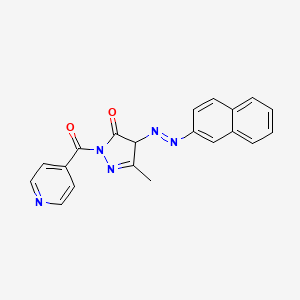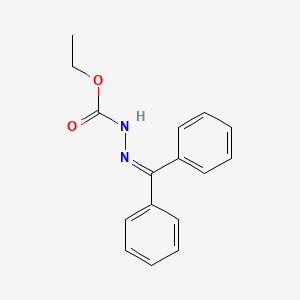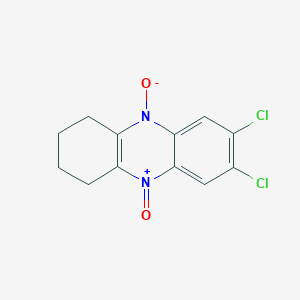
7,8-Dichloro-10-oxido-1,2,3,4-tetrahydrophenazin-5-ium 5-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-10-oxido-1,2,3,4-tetrahydrophenazin-5-ium 5-oxide involves multiple steps, typically starting with the chlorination of precursor compounds. The reaction conditions often require specific temperatures and the presence of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions under controlled conditions, utilizing advanced equipment to manage the reaction environment and ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
7,8-Dichloro-10-oxido-1,2,3,4-tetrahydrophenazin-5-ium 5-oxide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction could produce lower oxidation state compounds. Substitution reactions can result in various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
7,8-Dichloro-10-oxido-1,2,3,4-tetrahydrophenazin-5-ium 5-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of diseases where oxidative stress is a factor.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7,8-Dichloro-10-oxido-1,2,3,4-tetrahydrophenazin-5-ium 5-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by altering the redox state of cells, affecting processes like cell proliferation and apoptosis. Its chlorine substituents and aromatic rings play a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichloro-10-oxido-6,7,8,9-tetrahydrophenazine 5-oxide: Shares similar structural features but differs in the position of chlorine atoms.
Uniqueness
7,8-Dichloro-10-oxido-1,2,3,4-tetrahydrophenazin-5-ium 5-oxide is unique due to its specific arrangement of chlorine atoms and aromatic rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
36002-96-7 |
|---|---|
Fórmula molecular |
C12H10Cl2N2O2 |
Peso molecular |
285.12 g/mol |
Nombre IUPAC |
7,8-dichloro-10-oxido-1,2,3,4-tetrahydrophenazin-5-ium 5-oxide |
InChI |
InChI=1S/C12H10Cl2N2O2/c13-7-5-11-12(6-8(7)14)16(18)10-4-2-1-3-9(10)15(11)17/h5-6H,1-4H2 |
Clave InChI |
WZINVMGLFCHAIL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)N(C3=CC(=C(C=C3[N+]2=O)Cl)Cl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




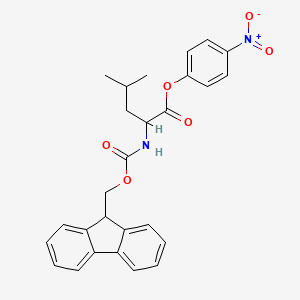
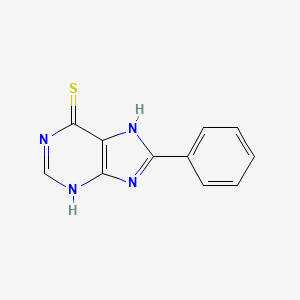
![2-bromo-N-(2-bromoethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine](/img/structure/B14002039.png)
![n-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(2-nitrophenyl)acetamide](/img/structure/B14002041.png)
![3-[2-(3,4-Dichlorophenyl)ethyl]-5-prop-2-enyl-1,3,5-thiadiazinane-2-thione](/img/structure/B14002057.png)
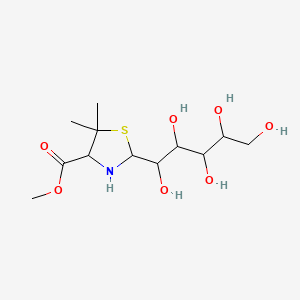
![3-(5-Bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid](/img/structure/B14002062.png)
